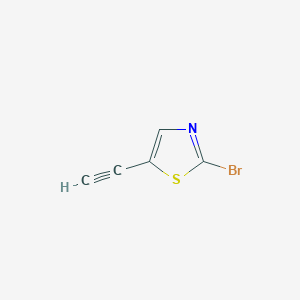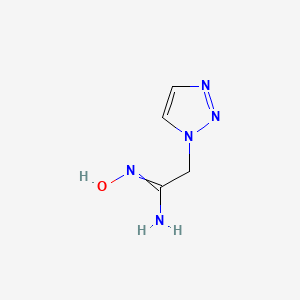![molecular formula C7H9NO3S B11717707 [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol is an organic compound that features both a dioxolane and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol can be achieved through the condensation of appropriate precursors. One common method involves the reaction of a thiazole derivative with a dioxolane precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a range of derivative compounds .
Aplicaciones Científicas De Investigación
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another compound with a dioxolane ring, used in various chemical applications.
Uniqueness
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol is unique due to the presence of both a dioxolane and a thiazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
[4-(1,3-dioxolan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C7H9NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h4,7,9H,1-3H2 |
Clave InChI |
PZBQWBFDQOHHGL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CSC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)



![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)

![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)

